molecular formula C88H48Cl8Mn2N8O B12095027 manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

Cat. No.: B12095027
M. Wt: 1626.9 g/mol
InChI Key: QASVWGGTBVEUDH-UHFFFAOYSA-N
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Description

Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide is a complex compound that belongs to the family of manganese porphyrins. These compounds are known for their unique structural and electronic properties, which make them valuable in various scientific and industrial applications. The compound consists of a manganese ion coordinated to a porphyrin ring, which is further substituted with four chlorophenyl groups. This structure imparts significant stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde, such as 4-chlorobenzaldehyde, under acidic conditions. This reaction forms the porphyrin macrocycle with four chlorophenyl substituents.

    Metalation: The porphyrin ligand is then reacted with a manganese salt, such as manganese(II) acetate, in the presence of a base.

Industrial Production Methods

Industrial production of manganese porphyrins often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(IV) or manganese(V) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrins .

Mechanism of Action

The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role as a superoxide dismutase mimic. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide is unique due to its chlorophenyl substituents, which enhance its stability and reactivity. This makes it particularly effective in catalytic applications and as a superoxide dismutase mimic.

Biological Activity

Manganese(3+); oxygen(2-); 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide (commonly referred to as MnTCPP) is a metalloporphyrin complex that has garnered significant attention due to its biological activities, particularly in the fields of cancer therapy and oxidative stress modulation. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings.

1. Overview of Manganese Porphyrins

Manganese porphyrins are known for their ability to mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. MnTCPP specifically exhibits these properties due to its manganese center in the +3 oxidation state and its unique tetrakis substitution pattern.

2.1 Redox Activity

MnTCPP participates in redox cycling, where it can be oxidized and reduced in biological systems. This redox activity is crucial for its function as an antioxidant and pro-oxidant agent:

  • Antioxidant Properties : By mimicking SOD, MnTCPP helps reduce oxidative stress in cells, which is particularly beneficial in conditions such as cancer and neurodegenerative diseases .
  • Pro-Oxidant Effects : In certain contexts, MnTCPP can increase reactive oxygen species (ROS) levels, potentially enhancing the efficacy of chemotherapeutic agents against cancer cells while sparing normal cells .

2.2 Interaction with Cellular Targets

MnTCPP has been shown to interact with various cellular components, influencing key signaling pathways:

  • Transcription Factors : It modulates the activity of transcription factors such as NF-κB and Nrf2, which are involved in cellular responses to oxidative stress .
  • Sulfur Metabolism : Recent studies indicate that MnTCPP can oxidize hydrogen sulfide (H₂S) to polysulfides, impacting sulfur metabolism within cells. This reaction has implications for cellular signaling and protective mechanisms against oxidative damage .

3.1 Cancer Treatment

Research has demonstrated that MnTCPP enhances the effectiveness of various chemotherapeutics by modulating oxidative stress levels:

  • Ovarian Cancer Studies : In mouse xenograft models using CAOV2 cancer cell lines, MnTCPP combined with ascorbate showed significant anticancer activity .
  • Mechanistic Insights : The compound's ability to alter redox states within tumor cells sensitizes them to oxidative damage induced by chemotherapy .

3.2 Neuroprotection

MnTCPP has also been investigated for its neuroprotective effects:

  • Post-Cardiac Arrest Recovery : Studies suggest that MnTCPP can promote recovery following cardiac arrest by mitigating oxidative damage in neuronal tissues .
  • Oxidative Stress in Neurodegenerative Diseases : Its role in reducing oxidative stress makes it a candidate for further exploration in treating neurodegenerative conditions such as Alzheimer's disease .

4. Case Studies and Research Findings

StudyFindings
Ovarian Cancer ModelMnTCPP enhanced the efficacy of chemotherapy through ROS modulation .
Cardiac Arrest RecoveryDemonstrated neuroprotective effects by reducing oxidative damage .
Sulfur MetabolismIncreased polysulfide production while decreasing H₂S levels in various cell lines .

5. Conclusion

Manganese(3+); oxygen(2-); 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide represents a promising compound with notable biological activities centered around its redox properties. Its dual role as an antioxidant and pro-oxidant positions it uniquely for therapeutic applications in cancer treatment and neuroprotection. Ongoing research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.

Properties

Molecular Formula

C88H48Cl8Mn2N8O

Molecular Weight

1626.9 g/mol

IUPAC Name

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C44H24Cl4N4.2Mn.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2

InChI Key

QASVWGGTBVEUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Mn+3].[Mn+3]

Origin of Product

United States

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